molecular formula C3H5NO2 B1265729 Methoxymethyl isocyanate CAS No. 6427-21-0

Methoxymethyl isocyanate

Cat. No.: B1265729
CAS No.: 6427-21-0
M. Wt: 87.08 g/mol
InChI Key: HTVHSOYSKFBUGY-UHFFFAOYSA-N
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Description

Methoxymethyl isocyanate is an organic compound with the chemical formula C3H5NO2. It is a colorless liquid with a pungent odor and is known for its high reactivity and toxicity. This compound is used in various industrial applications, particularly in the synthesis of other chemicals.

Mechanism of Action

Target of Action

Isocyanates, a class of compounds to which methoxymethyl isocyanate belongs, are known to react with many classes of compounds .

Mode of Action

Isocyanates, including this compound, are known to react exothermically with many classes of compounds, releasing toxic gases . They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, causing vigorous releases of heat . Acids and bases can initiate polymerization reactions in these materials . Some isocyanates react with water to form amines and liberate carbon dioxide .

Biochemical Pathways

Isocyanates have been studied for their impact on various biological pathways . For example, they have been found to affect epigenetics, histone modifications, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, TOR pathway, and DNA repair pathways .

Result of Action

Exposure to isocyanates can cause severe injury, burns, or death . Reaction with water or moist air may release toxic, corrosive, or flammable gases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and can easily be ignited by heat, sparks, or flames . Its vapors form explosive mixtures with air and are heavier than air, spreading along the ground and collecting in low or confined areas . It can react with water, sometimes violently, releasing flammable, toxic, or corrosive gases and runoff .

Biochemical Analysis

Biochemical Properties

Methoxymethyl isocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate group. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound reacts with nucleophiles such as amines and alcohols, forming ureas and urethanes, respectively . These reactions are essential in the synthesis of polyurethanes. Additionally, this compound can react with water to form amines and carbon dioxide . These interactions highlight its reactivity and potential impact on biochemical pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It is readily absorbed through the respiratory tract, skin, and digestive tract . Exposure to this compound can lead to severe pulmonary edema, alveolar wall destruction, and long-term respiratory effects . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound exposure can cause oxidative stress and inflammation, leading to altered gene expression and disrupted cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as an electrophile, reacting with nucleophiles such as proteins and DNA . This can lead to enzyme inhibition or activation, depending on the specific interactions. This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . These molecular interactions contribute to its toxic effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental factors such as temperature and humidity . This compound is highly flammable and can degrade rapidly in the presence of water, forming amines and carbon dioxide . Long-term exposure studies have shown that this compound can cause persistent respiratory and ocular effects, reflecting its potential for chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may cause mild respiratory and ocular irritation, while higher doses can lead to severe pulmonary edema, alveolar wall destruction, and death . Studies have shown that this compound can cause reproductive and developmental toxicity at certain exposure levels . These findings highlight the importance of understanding dosage effects for safe handling and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It reacts with water to form amines and carbon dioxide, which are further metabolized by the body . The compound can also interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can cause cellular damage . Understanding these metabolic pathways is crucial for assessing the potential risks and benefits of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the respiratory tract, skin, and digestive tract, and is distributed to various organs and tissues . The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding its toxicokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be localized to specific cellular compartments such as the cytoplasm and nucleus, where it interacts with various biomolecules . This compound can also undergo post-translational modifications that direct it to specific organelles, affecting its activity and function . Understanding its subcellular localization is crucial for assessing its potential therapeutic applications and toxic effects.

Preparation Methods

Methoxymethyl isocyanate can be synthesized through several methods. One common method involves the reaction of methanol with isocyanates. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the reaction. Industrial production often employs the phosgene process, where phosgene reacts with methanol to produce this compound . Non-phosgene methods, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, are also explored to mitigate the hazards associated with phosgene .

Chemical Reactions Analysis

Methoxymethyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methoxymethyl isocyanate is similar to other isocyanates, such as methyl isocyanate and phenyl isocyanate. it is unique due to its methoxy group, which influences its reactivity and applications. Similar compounds include:

This compound’s unique structure and reactivity make it valuable in specific industrial and research applications.

Properties

IUPAC Name

isocyanato(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHSOYSKFBUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NO2
Record name METHOXYMETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID6074839
Record name Methoxymethyl isocyanate
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Molecular Weight

87.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO]
Record name METHOXYMETHYL ISOCYANATE
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Record name Methoxymethyl isocyanate
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CAS No.

6427-21-0
Record name METHOXYMETHYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Isocyanatomethoxymethane
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Record name Methoxymethyl isocyanate
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Record name Methoxymethyl isocyanate
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Record name Methoxymethyl isocyanate
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Record name Methoxymethyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you explain the use of Methoxymethyl isocyanate as a protecting group in peptide chemistry?

A2: [] this compound shows promise as a reversible protecting group for sulfhydryl groups (-SH) in peptides and proteins. While the exact mechanism is not detailed in the provided abstracts, this application likely involves the reaction of this compound with the sulfhydryl group to form a stable S-methoxymethylcarbamate derivative. This protects the sulfhydryl group from unwanted reactions during peptide synthesis. The protecting group can then be removed under specific conditions to reveal the original sulfhydryl group. This highlights the potential of this compound in complex chemical synthesis strategies.

Q2: Are there any known methods for the preparation of this compound?

A3: [] One established method involves the thermal rearrangement of 5-methoxymethyldioxazolone. While the provided abstract doesn't delve into specifics, this suggests a pathway where the starting material undergoes a rearrangement at elevated temperatures, leading to the formation of this compound. This highlights the existence of specific synthetic routes to obtain this reagent.

Q3: Have there been any investigations into the potential pharmaceutical applications of this compound derivatives?

A4: [] While not directly focusing on this compound itself, research has explored thiocarbamoyl and carbamoyl derivatives of 2-amino-1-pyrrolines as potential antidiabetic agents. Although the connection to this compound is not explicitly stated in the abstract, this research direction indicates a broader interest in exploring the biological activity of molecules containing structural motifs similar to those found in this compound derivatives.

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